molecular formula C55H70O5 B1271858 4-tert-Butylcalix[5]arene CAS No. 81475-22-1

4-tert-Butylcalix[5]arene

Cat. No.: B1271858
CAS No.: 81475-22-1
M. Wt: 811.1 g/mol
InChI Key: HTJNUHSOASZVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylcalix5arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique basket-like structure, which allows them to act as host molecules in supramolecular chemistry. The tert-butyl groups attached to the calixarene framework enhance its solubility and stability, making it a valuable compound in various chemical applications.

Biochemical Analysis

Biochemical Properties

4-tert-Butylcalix5arene plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as cytochrome P450, influencing their catalytic activity. The compound can also bind to proteins like albumin, altering their conformation and function. These interactions are primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding, which stabilize the host-guest complexes formed by 4-tert-Butylcalix5arene.

Cellular Effects

4-tert-Butylcalix5arene affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, 4-tert-Butylcalix5arene can enhance the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.

Molecular Mechanism

The molecular mechanism of action of 4-tert-Butylcalix5arene involves its ability to bind to specific biomolecules, thereby altering their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 4-tert-Butylcalix5arene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butylcalix5arene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that 4-tert-Butylcalix5arene can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 4-tert-Butylcalix5arene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and protect against oxidative stress. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent. These dosage-dependent effects are crucial for determining the safe and effective use of 4-tert-Butylcalix5arene in therapeutic applications.

Metabolic Pathways

4-tert-Butylcalix5arene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds. By modulating these enzymes, 4-tert-Butylcalix5arene can affect the levels of metabolites and the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, 4-tert-Butylcalix5arene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake into cells. Once inside the cells, 4-tert-Butylcalix5arene can interact with cytoplasmic and nuclear proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes.

Subcellular Localization

4-tert-Butylcalix5arene exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. This localization allows 4-tert-Butylcalix5arene to exert its effects on specific cellular processes, such as mitochondrial respiration or gene transcription, thereby influencing overall cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcalix5arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired calixarene compound.

Industrial Production Methods: Industrial production of 4-tert-Butylcalix5arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylcalix5arene undergoes various chemical reactions, including:

    Oxidation: The phenolic units can be oxidized to quinones under specific conditions.

    Reduction: Reduction of the quinone derivatives can regenerate the phenolic units.

    Substitution: The hydrogen atoms on the phenolic units can be substituted with various functional groups, such as halogens, alkyl groups, or acyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while acylation can be performed using acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

4-tert-Butylcalix5arene has a wide range of applications in scientific research:

    Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and host-guest interactions.

    Biology: The compound can be functionalized to interact with biological molecules, making it useful in biosensing and drug delivery systems.

    Industry: 4-tert-Butylcalixarene is used in the development of advanced materials, such as sensors and catalysts, due to its unique structural properties.

Comparison with Similar Compounds

  • 4-tert-Butylcalix4arene: Similar in structure but with four phenolic units, it has different cavity size and binding properties.
  • 4-tert-Butylcalix6arene: Contains six phenolic units, offering a larger cavity for guest encapsulation.
  • Calix8arene: With eight phenolic units, it provides an even larger cavity and different binding characteristics.

Uniqueness: 4-tert-Butylcalix5arene is unique due to its intermediate cavity size, which allows it to encapsulate a specific range of guest molecules that may not fit into the cavities of calix4arene or calix6arene. This makes it particularly valuable in applications requiring selective molecular recognition and binding.

Properties

IUPAC Name

5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJNUHSOASZVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369362
Record name 4-tert-Butylcalix[5]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81475-22-1
Record name 4-tert-Butylcalix[5]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcalix[5]arene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylcalix[5]arene
Reactant of Route 2
4-tert-Butylcalix[5]arene
Reactant of Route 3
Reactant of Route 3
4-tert-Butylcalix[5]arene
Reactant of Route 4
Reactant of Route 4
4-tert-Butylcalix[5]arene
Reactant of Route 5
Reactant of Route 5
4-tert-Butylcalix[5]arene
Reactant of Route 6
Reactant of Route 6
4-tert-Butylcalix[5]arene
Customer
Q & A

Q1: What can you tell us about the separation of 4-tert-Butylcalix[5]arene from other calixarenes using thin-layer chromatography?

A1: The research primarily focused on understanding the chromatographic behavior of this compound and other related compounds (calix[4]arene, 4-tert-butyl-calix[4]arene tribenzoate, and pyrene) using thin-layer chromatography (TLC). The study revealed that using acetonitrile-water mobile phases with RP18W plates provided the best separation of the different calixarenes, including this compound []. This suggests that the different polarities and structures of these molecules, influenced by factors like the presence of tert-butyl groups and the size of the calixarene ring, play a significant role in their separation using reversed-phase TLC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.